Receptor Binding Affinity: Anditixafortide Exhibits ~2,000-Fold Higher Affinity (Ki) than Plerixafor for CXCR4
Anditixafortide (BL-8040/Motixafortide) demonstrates a binding affinity Ki of 0.32 nM for CXCR4, representing a ~2,000-fold higher affinity compared to plerixafor (Ki = 652 nM under comparable assay conditions) [1]. Earlier characterization reported BL-8040 affinity of 1-2 nM compared to 84 nM for plerixafor using a different assay format, consistently showing a 42–84× affinity advantage [2].
| Evidence Dimension | Binding affinity (Ki) to CXCR4 receptor |
|---|---|
| Target Compound Data | Ki = 0.32 nM (Anditixafortide/BL-8040) |
| Comparator Or Baseline | Ki = 652 nM (plerixafor/AMD3100) |
| Quantified Difference | ~2,037-fold higher affinity |
| Conditions | Radioligand displacement assays; human CXCR4 |
Why This Matters
Higher binding affinity enables lower effective dosing for equivalent receptor blockade and contributes to prolonged receptor occupancy, a key differentiator for both HSPC mobilization efficiency and tumor-targeted radionuclide delivery.
- [1] Crees ZD, et al. Blood Adv. 2023;7(18):5210-5214. doi:10.1182/bloodadvances.2023010407 View Source
- [2] Biokine Therapeutics. Pipeline - BKT140/BL8040. 2022. View Source
